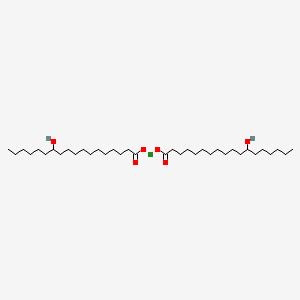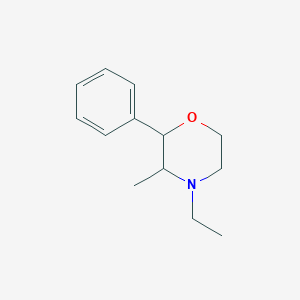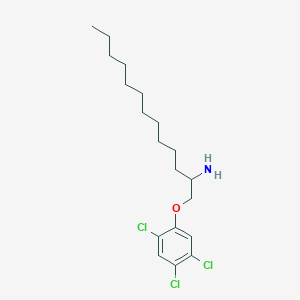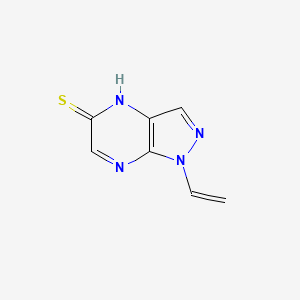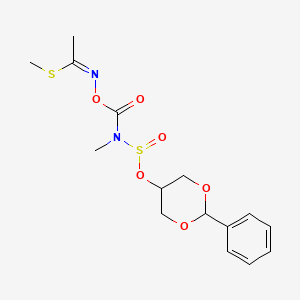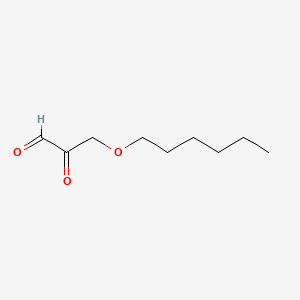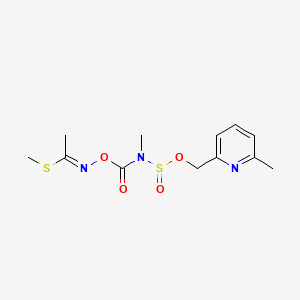
Ethanimidothioic acid, N-(((methyl(((6-methyl-2-pyridinyl)methoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanimidothioic acid, N-(((methyl(((6-methyl-2-pyridinyl)methoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes a pyridine ring, a sulfinyl group, and an ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanimidothioic acid, N-(((methyl(((6-methyl-2-pyridinyl)methoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Sulfinyl Group: The sulfinyl group can be introduced through oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Esterification: The ester functional group can be formed through esterification reactions, typically involving the reaction of an alcohol with a carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanimidothioic acid, N-(((methyl(((6-methyl-2-pyridinyl)methoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethanimidothioic acid, N-(((methyl(((6-methyl-2-pyridinyl)methoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways involving the modulation of biochemical processes, such as enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanimidothioic acid derivatives: Compounds with similar structures but different functional groups.
Pyridine-based compounds: Molecules containing the pyridine ring with various substituents.
Sulfinyl-containing compounds: Compounds with sulfinyl groups, such as sulfoxides and sulfones.
Uniqueness
Ethanimidothioic acid, N-(((methyl(((6-methyl-2-pyridinyl)methoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
84603-44-1 |
|---|---|
Molekularformel |
C12H17N3O4S2 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
methyl (1E)-N-[methyl-[(6-methylpyridin-2-yl)methoxysulfinyl]carbamoyl]oxyethanimidothioate |
InChI |
InChI=1S/C12H17N3O4S2/c1-9-6-5-7-11(13-9)8-18-21(17)15(3)12(16)19-14-10(2)20-4/h5-7H,8H2,1-4H3/b14-10+ |
InChI-Schlüssel |
STSIQQIAJKKACY-GXDHUFHOSA-N |
Isomerische SMILES |
CC1=NC(=CC=C1)COS(=O)N(C)C(=O)O/N=C(\C)/SC |
Kanonische SMILES |
CC1=NC(=CC=C1)COS(=O)N(C)C(=O)ON=C(C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709917.png)
